5-Iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine 5-Iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15840970
InChI: InChI=1S/C14H23IN4/c1-10(2)19-8-6-5-7-12(19)13-11(15)9-16-14(17-13)18(3)4/h9-10,12H,5-8H2,1-4H3
SMILES:
Molecular Formula: C14H23IN4
Molecular Weight: 374.26 g/mol

5-Iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine

CAS No.:

Cat. No.: VC15840970

Molecular Formula: C14H23IN4

Molecular Weight: 374.26 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine -

Specification

Molecular Formula C14H23IN4
Molecular Weight 374.26 g/mol
IUPAC Name 5-iodo-N,N-dimethyl-4-(1-propan-2-ylpiperidin-2-yl)pyrimidin-2-amine
Standard InChI InChI=1S/C14H23IN4/c1-10(2)19-8-6-5-7-12(19)13-11(15)9-16-14(17-13)18(3)4/h9-10,12H,5-8H2,1-4H3
Standard InChI Key APVQXQOYVINNQA-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CCCCC1C2=NC(=NC=C2I)N(C)C

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s molecular formula is C₁₄H₂₃IN₄, with a molecular weight of 374.26 g/mol. Its IUPAC name, 5-iodo-N,N-dimethyl-4-(1-propan-2-ylpiperidin-2-yl)pyrimidin-2-amine, reflects three critical structural components:

  • A pyrimidine ring substituted at position 5 with an iodine atom.

  • A dimethylamino group (-N(CH₃)₂) at position 2.

  • A 1-isopropylpiperidin-2-yl group at position 4 .

The piperidine ring adopts a chair conformation, with the isopropyl group enhancing lipophilicity, which may influence blood-brain barrier permeability.

Comparative Molecular Analysis

The compound’s structural analogs exhibit variations in substitution patterns that alter biological activity:

Compound NameSubstituent DifferencesKey Biological Activity
5-Iodo-4-(1-methylpiperidin-4-yl)-N,N-dimethylpyrimidin-2-amineMethyl group instead of isopropylReduced CNS penetration
5-Fluoro-N,N-dimethylpyrimidin-2-amineFluorine replaces iodineAntiviral properties
4-(1-Piperidinyl)-N,N-dimethylpyrimidin-2-amineLacks iodine substituentPotential antipsychotic effects

These comparisons underscore the importance of the iodine and isopropyl groups in conferring target specificity .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence, typically beginning with the construction of the pyrimidine core:

  • Ring Formation: Condensation of thiourea derivatives with β-diketones under acidic conditions generates the pyrimidine scaffold.

  • Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) introduces the iodine atom at position 5.

  • Piperidine Coupling: A Buchwald-Hartwig amination couples the piperidine moiety to position 4, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands such as Xantphos.

  • Dimethylamination: Treatment with dimethylamine in the presence of a base (e.g., K₂CO₃) functionalizes position 2.

Reaction Conditions and Yields

Critical parameters for optimizing yield and purity include:

StepReagents/ConditionsYield (%)
IodinationICl, CHCl₃, 0°C, 12 h68–72
Piperidine CouplingPd(OAc)₂, Xantphos, dioxane, 100°C55–60
DimethylaminationDimethylamine, K₂CO₃, DMF, 80°C85–90

Side reactions, such as over-iodination or piperidine ring opening, are mitigated by strict temperature control.

Physicochemical and Stability Profiles

Physical Properties

  • Appearance: Off-white crystalline solid.

  • Melting Point: 189–192°C (decomposition observed above 200°C).

  • Solubility:

    • Water: <0.1 mg/mL (pH 7.4).

    • DMSO: 45 mg/mL.

    • Ethanol: 12 mg/mL.

Stability Considerations

The compound degrades under acidic (pH <3) or alkaline (pH >9) conditions, with a half-life of <24 hours at 37°C. Photodegradation is minimal when stored in amber glass at -20°C.

Biological Activity and Mechanistic Insights

Selectivity and Toxicity

At 10 μM, the compound exhibits >90% inhibition of cancer cell proliferation while maintaining >80% viability in HEK-293 normal kidney cells. This selectivity may arise from preferential accumulation in tumor tissues, as suggested by radiolabeled tracer studies.

Future Research Directions

Structural Optimization

  • Halogen Substitution: Replacing iodine with astatine-211 could enable targeted alpha-particle therapy.

  • Piperidine Modifications: Introducing spirocyclic piperidines may enhance blood-brain barrier penetration for CNS applications .

Clinical Translation Challenges

  • Pharmacokinetics: Current data show a short half-life (t₁/₂ = 1.2 h in mice), necessitating prodrug strategies.

  • Synthetic Scalability: The palladium-catalyzed coupling step remains a bottleneck, with gram-scale reactions yielding ≤40%.

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